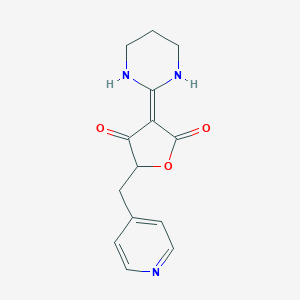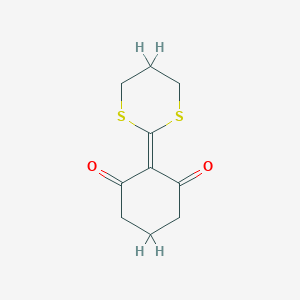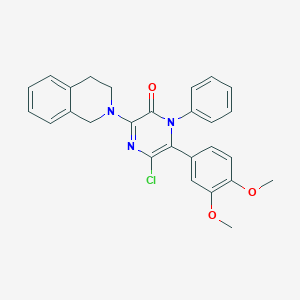
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is a synthetic organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Anthracene Core: Starting with a suitable anthracene derivative, chlorination can be performed to introduce chlorine atoms at the 1 and 5 positions.
Indole Attachment: The indole groups can be introduced through a Friedel-Crafts alkylation reaction using 1-methyl-1H-indole and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in organic electronics and photochemical applications.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloroanthracene: Lacks the indole groups and hydroxyl functionalities.
9,10-Dihydroanthracene-9,10-diol: Lacks the chlorine and indole groups.
Bis(indolyl)methane derivatives: Similar indole functionalities but different core structures.
Uniqueness
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is unique due to the combination of chlorine, indole, and hydroxyl groups on the anthracene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C32H24Cl2N2O2 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
Clave InChI |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

